molecular formula C22H20ClN7O3S2 B2641413 2-(4-chlorophenoxy)-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide CAS No. 391951-00-1

2-(4-chlorophenoxy)-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide

Cat. No.: B2641413
CAS No.: 391951-00-1
M. Wt: 530.02
InChI Key: IPONQPMNUPYAAF-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H20ClN7O3S2 and its molecular weight is 530.02. The purity is usually 95%.
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Biological Activity

The compound 2-(4-chlorophenoxy)-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide is a complex organic molecule that incorporates various heterocyclic structures, including thiadiazole and triazole moieties. Its unique structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial therapy.

Structural Features

The compound features:

  • Chlorophenoxy group : Enhances lipophilicity and may influence biological interactions.
  • Thiadiazole ring : Known for various biological activities including anticancer and antimicrobial effects.
  • Triazole moiety : Often associated with enhanced pharmacological properties.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

Studies have shown that derivatives of thiadiazole and triazole exhibit promising anticancer properties. For instance:

  • IC50 Values : In a study involving similar compounds, one derivative exhibited an IC50 of 10.10 µg/mL against cancer cell lines, while structural modifications led to enhanced potency (e.g., IC50 = 3.21 µg/mL) .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Mechanism of Action : The presence of halogens on the phenyl ring has been linked to increased antibacterial activity against Gram-positive bacteria .

Other Biological Activities

Research on related compounds indicates additional activities:

  • Anti-inflammatory : Thiadiazole derivatives have shown anti-inflammatory effects in various models.
  • Antioxidant Properties : The compound may also possess antioxidant capabilities due to its structural characteristics .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals their biological activities:

Compound NameStructural FeaturesBiological Activity
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideBenzylthio group; trifluoromethyl substitutionAnticancer properties; apoptosis induction
N-(5-(trifluoromethyl)-1,3,4-thiadiazol -2 -yl ) - 2 - ( (5 - ( ( 4 -aminophenoxy )methyl ) - 4 -phenyl -4H -1 , 2 , 4 -triazol -3 -yl ) thio ) acetamideSimilar thiadiazole-triazole linkageAntimicrobial activity; cytotoxicity

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Interacting with specific enzymes or receptors to exert its effects.
  • Molecular Docking Studies : These studies suggest binding affinities that inform potential modifications for enhanced activity .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Study on Thiadiazole Derivatives : A series of derivatives were tested against MCF-7 and HepG2 cell lines demonstrating significant anticancer activity with varying structural modifications leading to enhanced potency .
  • Antimicrobial Efficacy Study : Compounds bearing the thiadiazole moiety were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing promising results .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7O3S2/c1-14-26-28-21(35-14)25-20(32)13-34-22-29-27-18(30(22)16-5-3-2-4-6-16)11-24-19(31)12-33-17-9-7-15(23)8-10-17/h2-10H,11-13H2,1H3,(H,24,31)(H,25,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPONQPMNUPYAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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